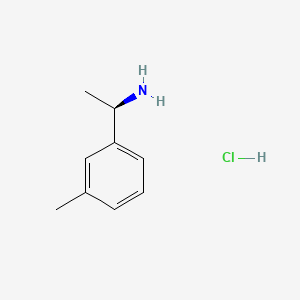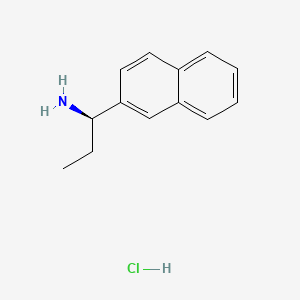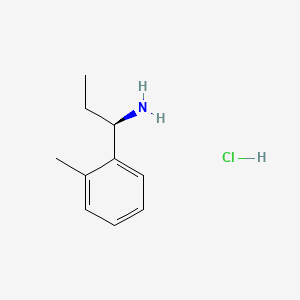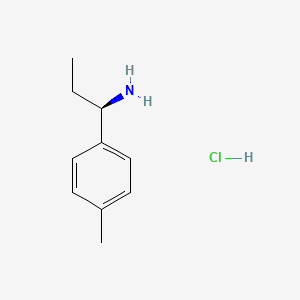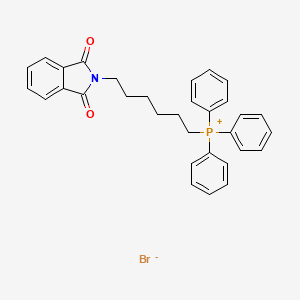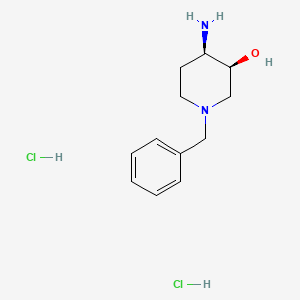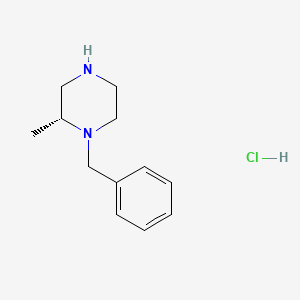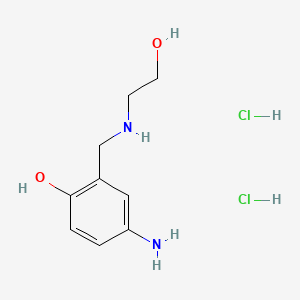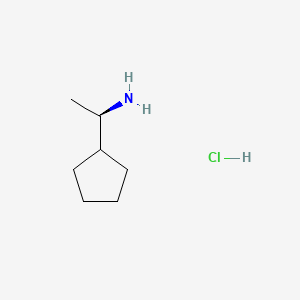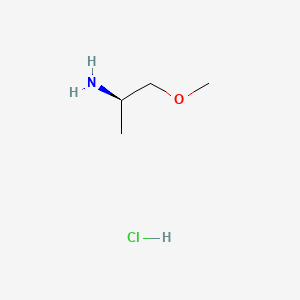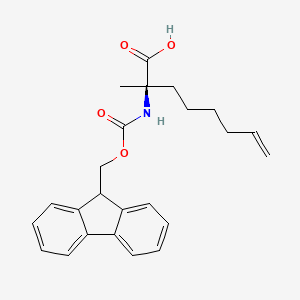
Thioguanosine 5'-Phosphate Triethyammonium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thioguanosine 5’-Phosphate Triethyammonium Salt involves the reaction of thioguanosine with phosphoric acid and triethylamine. The reaction typically occurs under controlled conditions to ensure the purity and stability of the final product .
Industrial Production Methods
Industrial production of Thioguanosine 5’-Phosphate Triethyammonium Salt follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain consistency and purity. The compound is usually produced in solid form and stored at room temperature .
化学反応の分析
Types of Reactions
Thioguanosine 5’-Phosphate Triethyammonium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized thioguanosine derivatives, while substitution reactions can produce a variety of substituted thioguanosine compounds .
科学的研究の応用
Thioguanosine 5’-Phosphate Triethyammonium Salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Plays a role in biochemical assays and studies involving nucleotides and nucleosides.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer research.
作用機序
The mechanism of action of Thioguanosine 5’-Phosphate Triethyammonium Salt involves its interaction with specific molecular targets and pathways. It is known to be incorporated into DNA and RNA, where it can interfere with nucleic acid synthesis and function. This interference can lead to the inhibition of cell proliferation and induction of apoptosis, making it a potential candidate for cancer therapy .
類似化合物との比較
Similar Compounds
Thioguanine: A purine analogue used in the treatment of leukemia.
6-Mercaptopurine: Another purine analogue with similar applications in cancer therapy.
Azathioprine: A prodrug of 6-mercaptopurine used as an immunosuppressant.
Uniqueness
Thioguanosine 5’-Phosphate Triethyammonium Salt is unique due to its specific phosphate and triethylammonium groups, which confer distinct chemical properties and biological activities. Its ability to be incorporated into nucleic acids and interfere with their function sets it apart from other similar compounds .
特性
CAS番号 |
1616389-40-2 |
|---|---|
分子式 |
C16H29N6O7PS |
分子量 |
480.477 |
IUPAC名 |
[5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;N,N-diethylethanamine |
InChI |
InChI=1S/C10H14N5O7PS.C6H15N/c11-10-13-7-4(8(24)14-10)12-2-15(7)9-6(17)5(16)3(22-9)1-21-23(18,19)20;1-4-7(5-2)6-3/h2-3,5-6,9,16-17H,1H2,(H2,18,19,20)(H3,11,13,14,24);4-6H2,1-3H3 |
InChIキー |
YEAIGMVAGDVXPJ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC.C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)NC(=NC2=S)N |
同義語 |
Triethylamine ((2R,3S,4R,5R)-5-(2-Amino-6-thioxo-1H-purin-9(6H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl Phosphate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


